molecular formula C11H16ClNO B172914 3-Phenylpiperidin-3-ol hydrochloride CAS No. 105558-52-9

3-Phenylpiperidin-3-ol hydrochloride

Cat. No. B172914
M. Wt: 213.7 g/mol
InChI Key: OVASVBNMGKOUDN-UHFFFAOYSA-N
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Description

3-Phenylpiperidin-3-ol hydrochloride is a chemical compound with the CAS Number: 105558-52-9 . It has a molecular weight of 213.71 . It is used for research purposes .


Molecular Structure Analysis

The linear formula for 3-Phenylpiperidin-3-ol hydrochloride is C11H16CLNO . The InChI code is 1S/C11H15NO.ClH/c13-11(7-4-8-12-9-11)10-5-2-1-3-6-10;/h1-3,5-6,12-13H,4,7-9H2;1H .


Chemical Reactions Analysis

Piperidine derivatives have been involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

3-Phenylpiperidin-3-ol hydrochloride is a powder . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Versatility in Medicinal Chemistry

One of the primary areas of application for 3-Phenylpiperidin-3-ol hydrochloride and its derivatives is in medicinal chemistry, where it serves as a versatile scaffold for the development of therapeutic agents. The compound's structure is integral to the synthesis of phenylpiperazine derivatives, showcasing its "druglikeness" for the treatment of CNS disorders. This reflects its potential in yielding new classes of therapeutic agents across various fields beyond CNS disorders, emphasizing its underutilized status despite proven efficacy in clinical trials and marketed medications (Maia, Tesch, & Fraga, 2012).

Pharmacological Applications

Pharmacologically, 3-Phenylpiperidin-3-ol hydrochloride is related to compounds that exhibit profound effects on neurotransmitter systems, notably dopamine receptors. These effects are crucial for developing drugs targeting neurological conditions, offering insights into mechanisms underlying autoreceptor selectivity and therapeutic potential in various neurological disorders (Clark, Hjorth, & Carlsson, 2005). Furthermore, the compound's structure is foundational for creating potent agonists and antagonists with specific receptor selectivity, thereby advancing the understanding and treatment of neuropsychiatric conditions.

Contributions to Anticancer Research

In the realm of oncology, derivatives of 3-Phenylpiperidin-3-ol hydrochloride contribute to exploring novel anticancer strategies. For instance, cinnamic acid derivatives, closely related to 3-Phenylpiperidin-3-ol hydrochloride, have been scrutinized for their anticancer properties. These studies emphasize the compound's role in synthesizing agents with potential therapeutic effects against various cancer types, underlining its significance in developing new anticancer drugs (De, Baltas, & Bedos-Belval, 2011).

Exploring Antimicrobial Properties

Research also extends to the antimicrobial domain, where silver nanoparticles synthesized using compounds including 3-Phenylpiperidin-3-ol hydrochloride derivatives have been investigated for their efficacy against a wide range of microorganisms. These studies highlight the potential use of such nanoparticles in medical applications, notably in treating infections resistant to traditional antibiotics (Sharma, Yngard, & Lin, 2009).

Safety And Hazards

The compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . The safety signal word is “Warning” and precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-phenylpiperidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c13-11(7-4-8-12-9-11)10-5-2-1-3-6-10;/h1-3,5-6,12-13H,4,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVASVBNMGKOUDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylpiperidin-3-ol hydrochloride

CAS RN

105558-52-9
Record name 3-phenylpiperidin-3-ol hydrochloride
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